4-Chloro-2-(1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
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Overview
Description
The compound is a derivative of benzene and pyrazole, containing a spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine] moiety. This suggests that it might have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The compound also contains a pyrazole ring, a type of heterocyclic aromatic organic compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the spirocyclic structure. The chlorine atoms might also play a role in its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its constituent atoms and groups. For example, the presence of the chlorine atoms might influence its solubility, while the spirocyclic structure could affect its stability .Scientific Research Applications
Ring Transformation and Synthesis
Synthesis of Pyrazolo[1,5-c][1,3]oxazine Derivatives : Research by Kurasawa et al. (1988) detailed the synthesis of pyrazolo[1,5-c][1,3]oxazine derivatives through ring transformation, which is significant in medicinal chemistry for creating novel compounds with potential therapeutic properties (Kurasawa et al., 1988).
Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : The synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, which are vital in the development of new therapeutic agents, was reported by Huard et al. (2012). This research demonstrates the application of spiropiperidine-based compounds in drug discovery (Huard et al., 2012).
Biological Activities and Applications
Antimicrobial, Anti-Inflammatory, and Antioxidant Activities : Mandzyuk et al. (2020) investigated the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines. Compounds showing high activity against specific pathogens and superior anti-inflammatory effects than standard drugs were identified, highlighting the potential pharmaceutical applications (Mandzyuk et al., 2020).
σ-Receptor Ligands for Neuropsychiatric Disorders : Maier and Wünsch (2002) developed spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines] as potent σ-receptor ligands. These compounds are significant for research in neuropsychiatric disorders and drug development (Maier & Wünsch, 2002).
Chemical Synthesis Techniques
Ultrasound-Promoted Synthesis : Wang et al. (2012) described an ultrasound-promoted method for the synthesis of spiro derivatives. This technique exemplifies the use of modern synthesis methods in creating complex organic compounds (Wang et al., 2012).
One-Pot Synthesis of Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] Derivatives : An efficient one-pot synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives was reported by Shah et al. (2012), showcasing the versatility of spiro compounds in organic synthesis (Shah et al., 2012).
Future Directions
Spirocyclic compounds and pyrazole derivatives are areas of active research in organic and medicinal chemistry, so it’s possible that compounds like this one could have interesting and useful properties. Future research could involve synthesizing this compound and studying its properties and potential applications .
Properties
IUPAC Name |
4-chloro-2-(1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-2-25-11-9-22(10-12-25)26-19(16-5-3-4-6-21(16)28-22)14-18(24-26)17-13-15(23)7-8-20(17)27/h3-8,13,19,27H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGHBEFAWAZLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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